2-Methylquinoxalin-6-amine can be synthesized from various starting materials, most commonly through the condensation of o-phenylenediamine with 2-methylglyoxal. This compound falls under the category of heterocyclic amines, which are widely studied for their pharmacological properties and applications in medicinal chemistry .
The synthesis of 2-methylquinoxalin-6-amine typically involves the following steps:
2-Methylquinoxalin-6-amine can undergo several chemical reactions, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Hydrogen peroxide | Varies based on substrate |
Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides, Acyl chlorides | Base-catalyzed conditions |
The mechanism of action for 2-methylquinoxalin-6-amine involves its interaction with various biological targets:
The physical properties can significantly influence its application in medicinal chemistry and other fields.
2-Methylquinoxalin-6-amine has several important applications:
2-Methylquinoxalin-6-amine belongs to the quinoxaline heterocyclic system, a bicyclic scaffold comprising a benzene ring fused with a pyrazine ring (two nitrogen atoms at positions 1 and 4). This compound features two distinct substituents: an amino group (-NH₂) at the 6-position and a methyl group (-CH₃) at the 2-position. These modifications profoundly influence its physicochemical and pharmacological properties relative to the unsubstituted quinoxaline core. The 6-amino group enhances hydrogen-bonding capacity and water solubility, facilitating interactions with biological targets, while the 2-methyl group contributes to steric bulk and lipophilicity, improving membrane permeability and metabolic stability [2] [7].
Quinoxaline derivatives are classified based on substitution patterns, which dictate their electronic properties and binding modes:
Table 1: Structural and Electronic Properties of Key Quinoxaline Derivatives
Compound | Substituents | log P* | Hydrogen Bond Donors | Key Electronic Effects |
---|---|---|---|---|
Quinoxaline (unsub.) | None | 0.95 | 0 | Neutral π-system |
2-Methylquinoxaline | 2-CH₃ | 1.78 | 0 | Increased lipophilicity |
2-Methylquinoxalin-6-amine | 2-CH₃, 6-NH₂ | 1.15 | 2 | Enhanced H-bonding; electron donation |
6-Aminoquinoxaline | 6-NH₂ | 0.30 | 2 | Strong electron donation |
2,3-Dichloroquinoxaline | 2-Cl, 3-Cl | 2.65 | 0 | Electron withdrawal |
**Calculated partition coefficient (octanol/water). [2] [7]*
Quinoxaline derivatives have evolved from early antimalarial applications to versatile pharmacophores in modern drug discovery. Key milestones include:
Recent synthetic advances (2010–2023) include:
A privileged scaffold exhibits target promiscuity—binding multiple receptors with high affinity—while maintaining drug-like properties. 2-Methylquinoxalin-6-amine exemplifies this through:
Target Versatility
The scaffold’s planar aromatic system enables π-stacking with protein aromatic residues, while its hydrogen-bond donors/acceptors (amine group) facilitate polar interactions. This dual capability allows engagement with diverse targets:
Table 2: Bioactive Derivatives Derived from 2-Methylquinoxalin-6-Amine
Derivative | Therapeutic Area | Target | Biological Activity |
---|---|---|---|
2-Methyl-3-(phenylsulfonyl)quinoxalin-6-amine | Cancer | Ferroptosis regulators | Anti-ferroptotic (EC₅₀ = 0.8 μM) [5] |
4-(6-Amino-2-methylquinoxalin-3-yl)phenol | Infectious Disease | Kinase PIM1 | Antiparasitic (IC₅₀ = 1.2 μM) [7] |
N-(2-Methylquinoxalin-6-yl)benzenesulfonamide | Metabolic Disorders | Carbonic anhydrase | Inhibitor (Kᵢ = 6 nM) [10] |
Metabolic and Pharmacokinetic Advantages
Table 3: Impact of Methyl Substitution on Pharmacokinetic Properties
Property | 6-Aminoquinoxaline | 2-Methylquinoxalin-6-amine | Change |
---|---|---|---|
log D (pH 7.4) | -0.45 | 0.82 | ↑ Lipophilicity |
Aqueous Solubility (μM) | 210 | 95 | ↓ (managed via formulation) |
Microsomal Stability (t₁/₂, min) | 12 | 38 | ↑ 217% |
PAMPA Permeability (×10⁻⁶ cm/s) | 1.2 | 8.7 | ↑ 625% |
Data representative of rodent liver microsomes; PAMPA = Parallel Artificial Membrane Permeability Assay. [3] [5]
Distinction from PAINS
Unlike pan-assay interference compounds (PAINS), which exhibit false-positive activity via aggregation or redox cycling, 2-methylquinoxalin-6-amine:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: